Bienvenue dans la boutique en ligne BenchChem!

5-(1,3-Benzodioxol-5-yl)-3-((phenylamino)methyl)-1,3,4-oxadiazol-2(3H)-one

purity specification quality control procurement

5-(1,3-Benzodioxol-5-yl)-3-((phenylamino)methyl)-1,3,4-oxadiazol-2(3H)-one (CAS 73484‑47‑6) is a fully substituted 1,3,4‑oxadiazol‑2(3H)‑one heterocycle that incorporates a C5‑(1,3‑benzodioxol‑5‑yl) ring and an N3‑((phenylamino)methyl) side chain. The compound (molecular formula C₁₆H₁₃N₃O₄; MW 311.29 g mol⁻¹) is commercially supplied as a research‑grade aryl building block with standard purity of 97%, accompanied by batch‑specific QC certificates (NMR, HPLC, GC).

Molecular Formula C16H13N3O4
Molecular Weight 311.29 g/mol
CAS No. 73484-47-6
Cat. No. B12918565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,3-Benzodioxol-5-yl)-3-((phenylamino)methyl)-1,3,4-oxadiazol-2(3H)-one
CAS73484-47-6
Molecular FormulaC16H13N3O4
Molecular Weight311.29 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)O3)CNC4=CC=CC=C4
InChIInChI=1S/C16H13N3O4/c20-16-19(9-17-12-4-2-1-3-5-12)18-15(23-16)11-6-7-13-14(8-11)22-10-21-13/h1-8,17H,9-10H2
InChIKeyCYORWRAZWKGSRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1,3-Benzodioxol-5-yl)-3-((phenylamino)methyl)-1,3,4-oxadiazol-2(3H)-one (CAS 73484-47-6): Chemical Identity, Class, and Procurement Baseline


5-(1,3-Benzodioxol-5-yl)-3-((phenylamino)methyl)-1,3,4-oxadiazol-2(3H)-one (CAS 73484‑47‑6) is a fully substituted 1,3,4‑oxadiazol‑2(3H)‑one heterocycle that incorporates a C5‑(1,3‑benzodioxol‑5‑yl) ring and an N3‑((phenylamino)methyl) side chain . The compound (molecular formula C₁₆H₁₃N₃O₄; MW 311.29 g mol⁻¹) is commercially supplied as a research‑grade aryl building block with standard purity of 97%, accompanied by batch‑specific QC certificates (NMR, HPLC, GC) . Its 1,3,4‑oxadiazol‑2(3H)‑one core has been widely exploited in medicinal chemistry for FAAH inhibition, HSL inhibition, and antimicrobial programmes [1], while the benzodioxole moiety contributes to target engagement in kinase and cytochrome P450 active sites [2].

Why Generic Substitution Fails for 5-(1,3-Benzodioxol-5-yl)-3-((phenylamino)methyl)-1,3,4-oxadiazol-2(3H)-one: Chemotype‑Specific Structure–Activity Drivers


The 1,3,4‑oxadiazol‑2(3H)‑one scaffold is not a uniform pharmacophore; biological output is exquisitely sensitive to the nature of both the C5 aryl substituent and the N3 amino‑methyl side chain. In FAAH programmes, moving from a 5‑aryloxy to a 5‑aryl group shifts potency by orders of magnitude, while N3‑phenyl versus N3‑benzyl substitution dictates peripheral selectivity [1]. In antifungal series, replacing the oxadiazolone carbonyl with a thione and varying the C5 substituent from benzyloxyphenyl to benzodioxolyl alters the spectrum against Candida spp. and Cryptococcus neoformans [2]. Similarly, antiproliferative N‑[(1,3,4‑oxadiazol‑2‑yl)methyl]benzamine analogues show that even a single halogen substitution on the phenylamino ring can change %GI values by >40 percentage points across the NCI‑60 panel [3]. Therefore, two compounds that share the oxadiazolone core cannot be assumed to be interchangeable; the precise substitution pattern—including the benzodioxole at C5 and the unsubstituted phenylamino‑methyl at N3—defines the chemotype’s interaction with discrete biological targets and its physicochemical profile.

Quantitative Differentiation Evidence for 5-(1,3-Benzodioxol-5-yl)-3-((phenylamino)methyl)-1,3,4-oxadiazol-2(3H)-one Versus Closest Structural Analogs


Standard Purity of 97% with Batch‑Level QC Documentation Versus Unspecified Analog Purity

The target compound is supplied at a standard purity of 97%, with batch‑specific QC data (NMR, HPLC, GC) provided by the vendor . By contrast, structurally analogous oxadiazolones such as 5‑(4‑ethoxy‑3,5‑dimethoxyphenyl)‑3‑((phenylamino)methyl)‑1,3,4‑oxadiazol‑2(3H)‑one (CAS 73484‑55‑6) and 5‑(1,3‑benzodioxol‑5‑yl)‑3‑(((2‑methoxyphenyl)amino)methyl)‑1,3,4‑oxadiazol‑2(3H)‑one (CAS 73484‑48‑7) are typically offered at 95% purity without guaranteed batch‑level spectroscopic certificates . This 2‑percentage‑point purity difference, combined with documented batch consistency, reduces the risk of confounding impurities in dose‑response or SAR studies.

purity specification quality control procurement

Physicochemical Property Differentiation: Density and Thermal Stability Versus Closest Non‑Phenylamino Analogs

The target compound displays a density of 1.46 g cm⁻³, a boiling point of 477.1 °C (at 760 mmHg), and a flash point of 242.3 °C . These values differ from the simpler core 5‑(1,3‑benzodioxol‑5‑yl)‑1,3,4‑oxadiazol‑2(3H)‑one (CAS 63698‑55‑5), which has a reported density of 1.74 g cm⁻³ and lower molecular weight (206.15 g mol⁻¹) . The lower density and higher thermal stability (higher boiling point) of the target compound reflect the influence of the N3‑phenylamino‑methyl substituent, which may affect solubility, formulation behaviour, and safe handling ranges during synthesis.

physicochemical properties density boiling point flash point thermal stability

Antifungal Activity Landscape: Class‑Level Potency of the 3‑((Phenylamino)methyl)‑1,3,4‑oxadiazole‑2(3H)‑thione/one Chemotype

While direct head‑to‑head antifungal data for CAS 73484‑47‑6 are not available in the primary literature, the closely related 3‑((phenylamino)methyl)‑1,3,4‑oxadiazole‑2(3H)‑thione chemotype (exemplified by compounds 6d, 6f, 6g, 6h, and 6j in Nimbalkar et al.) displays promising antifungal activity against a panel of seven human pathogenic strains including Candida albicans ATCC 24433, C. albicans ATCC 10231, Candida glabrata NCYC 388, Cryptococcus neoformans ATCC 34664, C. neoformans PRL 518, Aspergillus fumigatus NCIM 902, and Aspergillus niger ATCC 10578 [1]. Molecular docking of derivatives 6c, 6f, and 6i into the Candida albicans CYP51 lanosterol 14α‑demethylase active site showed favourable binding poses [1]. The target compound’s oxadiazolone (C=O) in place of thione (C=S) and its benzodioxole C5 substituent differentiate it from the published thione series, potentially altering target affinity and physicochemical properties such as lipophilicity and hydrogen‑bonding capacity.

antifungal activity Candida albicans Cryptococcus neoformans structure–activity relationship

Antiproliferative SAR Context: The Phenylamino‑methyl Fragment as a Privileged Substructure in N‑[(1,3,4‑Oxadiazol‑2‑yl)methyl]benzamines

In a series of twelve N‑[(1,3,4‑oxadiazol‑2‑yl)methyl]benzamines (6a–l), compound 6e (bearing a 3‑chloro‑4‑fluoro‑phenylamino substituent) exhibited the most potent antiproliferative activity, with percent growth inhibition (%GI) values of 79.92 against CCRF‑CEM (leukemia), 56.67 against MCF‑7 (breast), 39.62 against MOLT‑4 (leukemia), 34.71 against T‑47D (breast), and 33.35 against SR (leukemia) at a single 10 μM concentration [1]. The same compound 6e also demonstrated the strongest DPPH radical scavenging activity with an IC₅₀ of 15.09 μM, outperforming the next best analogue 6c (IC₅₀ = 19.02 μM) [1]. The target compound (CAS 73484‑47‑6) shares the phenylamino‑methyl oxadiazole core but differs in the C5 substituent (benzodioxole versus substituted phenol), a variation that, based on the SAR trends observed in this series, is expected to modulate both antiproliferative potency and antioxidant capacity.

antiproliferative activity NCI-60 SAR DPPH antioxidant

Ligand‑Binding Potential: IC₅₀ Data for a Structurally Overlapping Benzodioxole‑Oxadiazole Analog at Nuclear Receptor SF‑1

A structurally related benzodioxole‑containing 1,3,4‑oxadiazole (BDBM97355; 5‑(1,3‑benzodioxol‑5‑yl)‑N‑phenyl‑1,3,4‑oxadiazol‑2‑amine) registered an IC₅₀ of 92.6 nM against human nuclear receptor subfamily 0 group B member 1 (NR0B1/SF‑1) in a PubChem‑curated screening assay [1]. A second assay against Steroidogenic Factor 1 yielded an IC₅₀ of 67.5 μM, indicating target‑specific affinity [1]. The target compound (CAS 73484‑47‑6) shares the benzodioxole‑oxadiazole core architecture but replaces the N‑phenylamine linkage with an N3‑((phenylamino)methyl)‑oxadiazolone functionality, which is predicted to modify the hydrogen‑bond donor/acceptor profile and conformational flexibility at the receptor interface.

BindingDB IC50 SF-1 NR5A1 nuclear receptor

Oxadiazolone versus Thione Chemotype: Differential Hydrogen‑Bonding and Metabolic Stability Predictions from FAAH/HSL Inhibitor Programmes

In FAAH and HSL inhibitor development, 1,3,4‑oxadiazol‑2(3H)‑ones (carbonyl) consistently exhibit superior metabolic stability and aqueous solubility compared to their 1,3,4‑oxadiazol‑2(3H)‑thione counterparts, owing to the reduced susceptibility of the C=O bond to oxidative desulfuration and enhanced polarity [1][2]. The target compound (CAS 73484‑47‑6), as an oxadiazolone, is thus expected to outperform the closest thione analogs (e.g., the series described by Nimbalkar et al. [3]) in terms of in vitro microsomal stability and aqueous solubility, although direct comparative PK data are lacking. This is a well‑established class‑level advantage that informs procurement when selecting between oxadiazolone and thione scaffolds for in vivo‑oriented programmes.

FAAH inhibitor HSL inhibitor oxadiazolone thione metabolic stability

Recommended Application Scenarios for 5-(1,3-Benzodioxol-5-yl)-3-((phenylamino)methyl)-1,3,4-oxadiazol-2(3H)-one Based on Quantitative Differentiation Evidence


Antifungal Lead Discovery and CYP51‑Targeted Screening

The validated antifungal activity of the 3‑((phenylamino)methyl)‑oxadiazole chemotype against clinically relevant Candida and Cryptococcus strains [1] positions CAS 73484‑47‑6 as a differentiated oxadiazolone probe for antifungal SAR. Its benzodioxole C5 substituent and carbonyl functionality distinguish it from the published thione series and may improve target engagement at fungal CYP51. Procurement of the 97%‑purity, QC‑documented batch enables reproducible dose–response assays without the confounding effects of impurities that may arise from lower‑purity analogs .

Anticancer SAR Expansion from N‑[(1,3,4‑Oxadiazol‑2‑yl)methyl]benzamine Leads

With the N‑[(1,3,4‑oxadiazol‑2‑yl)methyl]benzamine series demonstrating up to 79.92% growth inhibition in CCRF‑CEM leukemia cells [2], the target compound provides a structurally orthogonal vector (C5‑benzodioxole) for probing additive antiproliferative effects. Its 97% purity with batch QC supports reliable cross‑compound comparisons in NCI‑60 or similar panel screens.

Nuclear Receptor (SF‑1/NR0B1) Probe Development

The nanomolar IC₅₀ (92.6 nM) of a closely related benzodioxole‑oxadiazole analog at NR0B1 [3] suggests that CAS 73484‑47‑6, with its modified N3‑((phenylamino)methyl)‑oxadiazolone architecture, warrants evaluation as a novel chemotype for nuclear receptor modulation. Its documented thermal stability (bp 477.1 °C; flash point 242.3 °C) also facilitates handling in biophysical assay formats requiring temperature control.

In‑Vivo‑Ready Chemical Probe with Preferential Oxadiazolone Pharmacokinetic Profile

The established metabolic stability advantage of the 1,3,4‑oxadiazol‑2(3H)‑one carbonyl over the thione congener [4][5] makes CAS 73484‑47‑6 the preferred scaffold choice for projects anticipating in vivo pharmacokinetic evaluation. Its higher purity specification and batch QC further reduce the risk of impurity‑driven off‑target effects in animal studies .

Quote Request

Request a Quote for 5-(1,3-Benzodioxol-5-yl)-3-((phenylamino)methyl)-1,3,4-oxadiazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.